N-(4-methylpyridin-2-yl)-3,4-dipropoxybenzene-1-sulfonamide
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Overview
Description
N-(4-methylpyridin-2-yl)-3,4-dipropoxybenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and a benzenesulfonamide moiety substituted with two propoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)-3,4-dipropoxybenzene-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using a modified Kametani reaction protocol.
Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the pyridine ring through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the pyridine derivative with benzenesulfonyl chloride in the presence of a base like triethylamine.
Propoxy Group Substitution: The final step involves the substitution of the 3 and 4 positions of the benzenesulfonamide with propoxy groups using propyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-2-yl)-3,4-dipropoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-methylpyridin-2-yl)-3,4-dipropoxybenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)-3,4-dipropoxybenzene-1-sulfonamide involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential cellular processes, particularly in cancer cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-2-pyridinyl)-2-pyridinecarbothioamide
- 4-methyl-2-(3-pyridinyl)quinoline
- N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide
Uniqueness
N-(4-methylpyridin-2-yl)-3,4-dipropoxybenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine and benzenesulfonamide moieties, along with the propoxy groups, contributes to its high selectivity and potency in enzyme inhibition, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
1374683-29-0 |
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Molecular Formula |
C18H24N2O4S |
Molecular Weight |
364.5g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)-3,4-dipropoxybenzenesulfonamide |
InChI |
InChI=1S/C18H24N2O4S/c1-4-10-23-16-7-6-15(13-17(16)24-11-5-2)25(21,22)20-18-12-14(3)8-9-19-18/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,19,20) |
InChI Key |
XQNUJZZMBAJGFS-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C)OCCC |
Origin of Product |
United States |
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